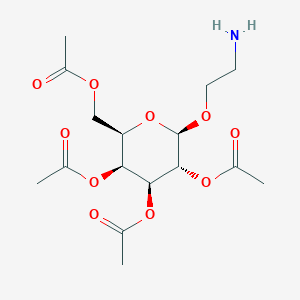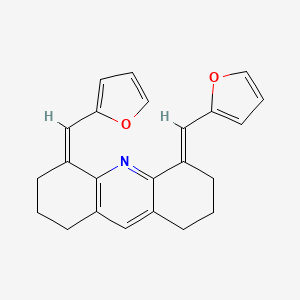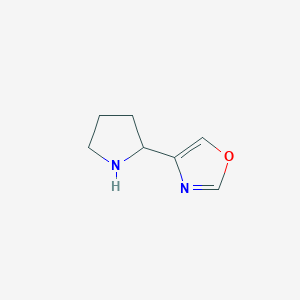
Oxazole, 4-(2-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 4-(2-pyrrolidinyl)- can be achieved through various methods. One notable approach involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method starts with l-Boc-proline and involves a four-step process, including cyclization and deprotection steps, to yield the target compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of oxazoles often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for instance, have been used to synthesize oxazole derivatives efficiently . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Oxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of electron-donating substituents in the oxazole ring facilitates reactions with dienophiles, leading to the formation of pyridine or furan derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include (diacetoxyiodo)benzene (PIDA) for cyclization and lithium iodide (LiI) as an iodine source . Oxidation reactions often employ the Dess-Martin reagent, while substitution reactions may involve haloketones and formamide .
Major Products: The major products formed from these reactions include various substituted oxazoles and pyridine derivatives . These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Oxazole, 4-(2-pyrrolidinyl)- has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for drug discovery due to its ability to bind with various receptors and enzymes . It has shown potential in the development of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . Additionally, oxazole derivatives are used in the synthesis of natural products and as ligands for enantioselective catalysis .
Mechanism of Action
The mechanism of action of Oxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in non-covalent interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Oxazole, 4-(2-pyrrolidinyl)- include other oxazole derivatives like 2-(2-pyrrolidinyl)oxazoles and 2,4-disubstituted oxazoles . These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: What sets Oxazole, 4-(2-pyrrolidinyl)- apart is its specific substitution pattern, which enhances its stability and reactivity under various conditions . This unique structure makes it a valuable compound in both synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
WYTQIDKBSQQFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
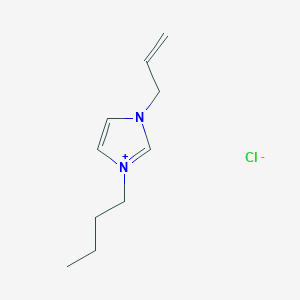
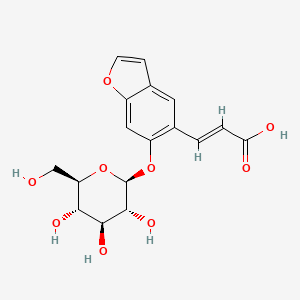
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
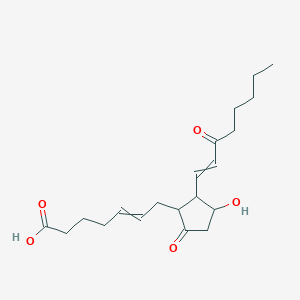
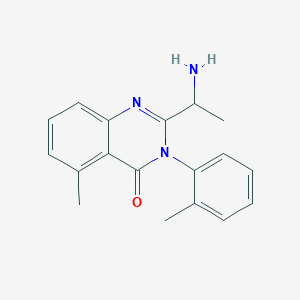
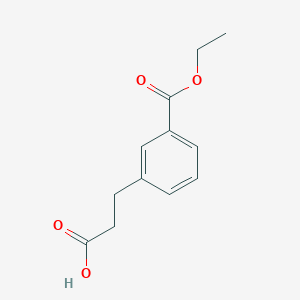
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
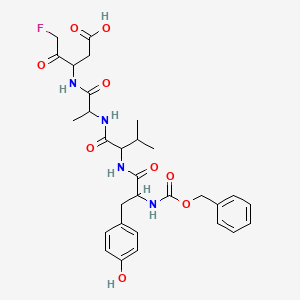
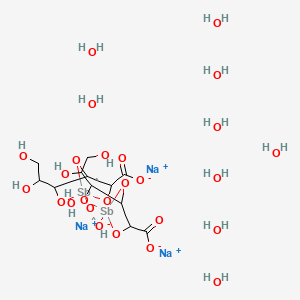
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
